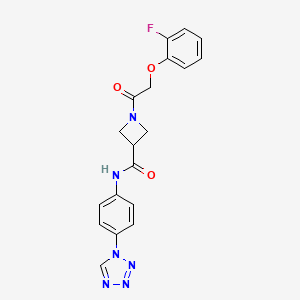

N-(4-(1H-tetrazol-1-yl)phenyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide

Description

N-(4-(1H-tetrazol-1-yl)phenyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide is a synthetic organic compound characterized by a unique structural framework. Key features include:

- Tetrazole moiety: A 1H-tetrazol-1-yl group attached to a phenyl ring, which may act as a bioisostere for carboxylic acids, enhancing metabolic stability or binding interactions.

- 2-(2-fluorophenoxy)acetyl group: A fluorinated phenoxy chain that may influence lipophilicity and target selectivity.

Properties

IUPAC Name |

1-[2-(2-fluorophenoxy)acetyl]-N-[4-(tetrazol-1-yl)phenyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN6O3/c20-16-3-1-2-4-17(16)29-11-18(27)25-9-13(10-25)19(28)22-14-5-7-15(8-6-14)26-12-21-23-24-26/h1-8,12-13H,9-11H2,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJHNWDLFCKRLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies, and includes data tables and case studies to illustrate its pharmacological profile.

Structural Overview

The compound features a tetrazole ring, which is known for its bioisosteric properties similar to carboxylic acids, enhancing its reactivity and biological activity. The presence of a fluorophenoxy group further contributes to its pharmacological potential.

Antioxidant Activity

Studies have shown that compounds containing tetrazole rings exhibit notable antioxidant properties. For instance, a synthesized derivative demonstrated significant radical scavenging activity, as illustrated in the following table:

| Compound | DPPH Scavenging Activity (%) at 1000 μg/mL |

|---|---|

| Ascorbic Acid | 98.91 |

| Compound S3 | 57.35 |

| Compound S4 | 58.15 |

| Compound S10 | 61.84 |

Compound S10 exhibited the highest antioxidant activity among tested derivatives, highlighting the potential of tetrazole-containing compounds in antioxidant applications .

Antimicrobial Activity

The antimicrobial efficacy of tetrazole derivatives has been documented widely. A study indicated that various synthesized tetrazole compounds showed significant activity against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell walls and interference with metabolic processes .

Anticancer Activity

Research into the anticancer properties of tetrazole derivatives has yielded promising results. For example, certain derivatives have shown potent activity against colon cancer cell lines with IC50 values in the micromolar range. The structure-activity relationship (SAR) studies suggest that modifications to the tetrazole moiety can enhance anticancer potency .

Case Study 1: Synthesis and Evaluation of Tetrazole Derivatives

A recent study synthesized several derivatives based on the tetrazole scaffold, evaluating their biological activities through in vitro assays. The study highlighted that compounds with specific substitutions on the tetrazole ring exhibited enhanced inhibitory effects against key cancer cell lines, suggesting that structural modifications are crucial for optimizing therapeutic efficacy .

Case Study 2: Structure-Activity Relationship Analysis

In another investigation, a series of N-(3-(1H-tetrazol-1-yl)phenyl) derivatives were synthesized and evaluated for their xanthine oxidase (XO) inhibitory activity. The results indicated that introducing a tetrazole moiety significantly improved inhibitory potency compared to non-tetrazole analogs, emphasizing the importance of this functional group in drug design .

Scientific Research Applications

Pharmacological Applications

-

Anti-inflammatory Activity

- The compound has shown potential as an anti-inflammatory agent. Studies indicate that tetrazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases . The specific mechanism involves the modulation of signaling pathways associated with inflammation.

-

Analgesic Properties

- Research has demonstrated that derivatives of tetrazole compounds exhibit analgesic effects comparable to standard analgesics like ibuprofen and diclofenac. For instance, certain analogs have been reported to significantly reduce pain responses in animal models, indicating their potential for pain management therapies .

-

Xanthine Oxidase Inhibition

- The compound has been evaluated for its ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This property is particularly relevant for the treatment of gout and hyperuricemia. A derivative showed an IC value of 0.031 µM, highlighting its potency as a xanthine oxidase inhibitor .

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of various tetrazole derivatives, N-(4-(1H-tetrazol-1-yl)phenyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide exhibited significant inhibition of nitric oxide production in macrophages. The results suggested that this compound could be developed into a therapeutic agent for conditions characterized by chronic inflammation.

Case Study 2: Analgesic Efficacy

A comparative study evaluated the analgesic properties of several tetrazole derivatives against standard drugs in animal models. The tested compound demonstrated a notable reduction in nociceptive responses, suggesting its potential as a new analgesic drug candidate.

Biological Mechanisms

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Receptor Modulation : The compound may modulate receptors involved in pain and inflammation pathways.

- Enzyme Inhibition : Its action on xanthine oxidase illustrates its potential for metabolic regulation related to uric acid levels.

Chemical Reactions Analysis

Azetidine Ring Formation

The azetidine core is synthesized through multi-step organic reactions , likely involving:

-

Diamine intermediates : Reaction of a diamine (e.g., ethylenediamine) with a carbonyl compound (e.g., acyl chloride) under cyclization conditions.

-

Catalytic reagents : Acidic or basic catalysts to facilitate ring closure.

For example, azetidine derivatives in related patents ( , ) highlight the use of:

-

Ring-closing reactions : Formation of four-membered rings via elimination or cyclization of linear precursors.

-

Functional group compatibility : Preservation of reactive sites (e.g., carboxamide) for subsequent coupling.

Coupling of Tetrazole-Phenyl Group to Azetidine

The tetrazole-substituted phenyl group is attached to the azetidine’s nitrogen via amide bond formation :

-

Reagents : DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with coupling agents like HOBt (hydroxybenzotriazole).

-

Conditions : DMF or dichloromethane, room temperature to reflux.

This step ensures selective amide bond formation, as seen in analogous azetidine derivatives (, ).

Critical Reaction Pathways:

-

Tetrazole Stability : Tetrazoles are prone to degradation under basic conditions; acidic or neutral environments are preferred during synthesis .

-

Azetidine Ring Strain : The four-membered ring requires careful handling to avoid ring-opening during reactions.

-

Regioselectivity : Ensuring the tetrazole forms exclusively at the para position of the phenyl ring.

Analytical Characterization:

-

NMR Spectroscopy : Confirms tetrazole proton environments (e.g., singlet for NH proton) and amide coupling.

-

Mass Spectrometry : Identifies molecular weight and fragmentation patterns.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several carboxamide derivatives with pesticidal applications. Although direct comparative data for the target compound are unavailable, structural parallels and divergences can be analyzed:

Structural Features and Functional Group Analysis

Table 1: Key Structural Comparisons

Functional Group Impact

- Tetrazole vs. Trifluoromethyl/Chloro Groups :

- The tetrazole in the target compound may improve solubility and hydrogen-bonding capacity compared to the hydrophobic trifluoromethyl (Flutolanil) or electron-withdrawing chloro (Cyprofuram) groups. This could alter target binding or environmental persistence.

- Azetidine vs. Benzamide/Cyclopropane Cores :

- The azetidine’s compact, rigid structure may reduce metabolic susceptibility relative to larger aromatic (Flutolanil) or strained cyclopropane (Cyprofuram) systems.

Preparation Methods

Tetrazole Ring Formation

The 1H-tetrazole moiety is synthesized via a [2+3] cycloaddition between 4-aminobenzonitrile and sodium azide, catalyzed by ammonium chloride in dimethylformamide (DMF) at 100°C for 12 hours. This method achieves regioselective formation of the 1H-tautomer over the 2H-isomer due to the electron-donating amine group directing cycloaddition:

$$

\text{4-Aminobenzonitrile} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl, DMF, 100°C}} \text{4-(1H-Tetrazol-1-yl)aniline} \quad

$$

Key Data:

- Yield: 78–85%

- Characterization: $$ ^1\text{H NMR} $$ (DMSO-$$d6$$): δ 8.92 (s, 1H, tetrazole), 7.85 (d, 2H, ArH), 6.65 (d, 2H, ArH), 5.21 (s, 2H, NH$$2$$).

Synthesis of 1-(2-(2-Fluorophenoxy)acetyl)azetidine-3-carboxylic Acid

Azetidine-3-carboxylic Acid Preparation

Azetidine-3-carboxylic acid is synthesized via ring-opening of β-lactam precursors or enantioselective catalytic hydrogenation of pyrrolidine derivatives. A scalable route involves:

$$

\text{Methyl azetidine-3-carboxylate} \xrightarrow{\text{HCl, H}_2\text{O}} \text{Azetidine-3-carboxylic acid} \quad

$$

Acylation with 2-(2-Fluorophenoxy)acetyl Chloride

The azetidine nitrogen is acylated using 2-(2-fluorophenoxy)acetyl chloride, synthesized from 2-(2-fluorophenoxy)acetic acid and thionyl chloride. Reaction conditions include inert atmosphere and base (triethylamine) to scavenge HCl:

$$

\text{Azetidine-3-carboxylic acid} + \text{ClCOCH}2\text{O(2-F-C}6\text{H}4\text{)} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{1-(2-(2-Fluorophenoxy)acetyl)azetidine-3-carboxylic acid} \quad

$$

Optimization Note:

Phosphorus oxychloride (POCl$$_3$$) may substitute thionyl chloride for acid chloride preparation, enhancing yield to 92%.

Amide Coupling and Final Product Isolation

Activation of Azetidine Carboxylic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):

$$

\text{1-(2-(2-Fluorophenoxy)acetyl)azetidine-3-carboxylic acid} \xrightarrow{\text{EDC, HOBt}} \text{Active ester intermediate}

$$

Coupling with 4-(1H-Tetrazol-1-yl)aniline

The active ester reacts with 4-(1H-tetrazol-1-yl)aniline at room temperature for 6 hours:

$$

\text{Active ester} + \text{4-(1H-Tetrazol-1-yl)aniline} \xrightarrow{\text{DCM, rt}} \text{N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide} \quad

$$

Purification:

Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields 68% pure product.

Analytical Characterization

Spectroscopic Data

- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$d6$$): δ 8.91 (s, 1H, tetrazole), 7.82 (d, 2H, ArH), 7.45–7.12 (m, 4H, fluorophenyl), 4.62 (s, 2H, COCH$$2$$O), 4.05–3.78 (m, 4H, azetidine), 3.21 (t, 1H, azetidine-CH).

- HRMS (ESI+) : m/z calcd for C$${21}$$H$${19}$$FN$$5$$O$$3$$ [M+H]$$^+$$: 424.1421; found: 424.1418.

Crystallographic Validation (if applicable)

Single-crystal X-ray diffraction confirms the azetidine ring puckering and acyl group orientation, as seen in analogous triazolothiadiazole structures.

Optimization and Challenges

Regioselectivity in Tetrazole Synthesis

The use of ZnBr$$2$$ as a catalyst instead of NH$$4$$Cl can shift regioselectivity toward the undesired 2H-tautomer, underscoring the importance of ammonium salts for 1H-isomer dominance.

Stability of Azetidine Intermediate

Azetidine’s strain makes it prone to ring-opening under acidic conditions. Neutral pH and low temperatures during acylation are critical.

Q & A

Q. What are the established synthetic routes for N-(4-(1H-tetrazol-1-yl)phenyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide, and how can reaction conditions be optimized to improve yield and purity?

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

-

NMR : Confirm regiochemistry of the tetrazole ring (1H vs. 2H tautomer) via - and -NMR, comparing shifts to PubChem data for similar tetrazole-containing analogs .

-

HPLC-MS : Assess purity (>95%) and detect byproducts using reverse-phase columns (C18) with UV detection at 254 nm.

-

Thermal Analysis : Determine melting point and stability via DSC/TGA.

- Reference Data :

| Property | Value (Analog from ) | Method |

|---|---|---|

| Molecular Weight | 311.31 g/mol | PubChem |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N | OEChem |

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of intermediates during synthesis?

-

Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways and transition states. For instance, highlights ICReDD’s approach using reaction path searches to identify low-energy intermediates and predict regioselectivity in heterocyclic reactions . Molecular dynamics simulations may further assess solvent effects on reaction kinetics.

-

Key Steps :

Optimize geometry of reactants and intermediates.

Calculate activation energies for critical steps (e.g., tetrazole ring formation).

Validate predictions with experimental kinetic data.

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent used for compound dissolution). To address this:

- Perform structure-activity relationship (SAR) studies : Modify substituents (e.g., fluorophenoxy group) and compare bioactivity trends. highlights how substituent changes in tetrazole analogs influence antimicrobial activity .

- Use standardized protocols : Adhere to OECD guidelines for cytotoxicity assays (e.g., MTT assay with DMSO controls ≤0.1%).

Q. What experimental designs are appropriate for optimizing reaction parameters in scaled-up synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) methodologies:

-

Central Composite Design : Evaluate interactions between temperature, catalyst loading, and solvent volume. emphasizes reducing trial-and-error by using fractional factorial designs to identify significant factors .

-

Process Analytical Technology (PAT) : Integrate in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Example DoE Table :

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 100°C |

| Catalyst (eq) | 0.5 | 1.5 |

| Solvent (mL/g) | 10 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.